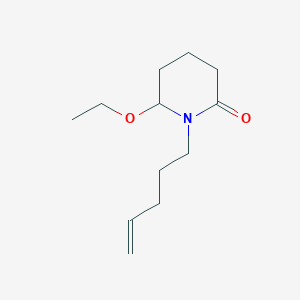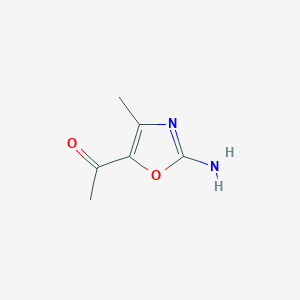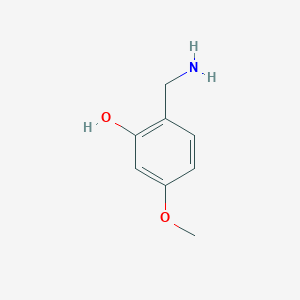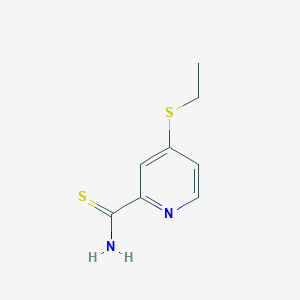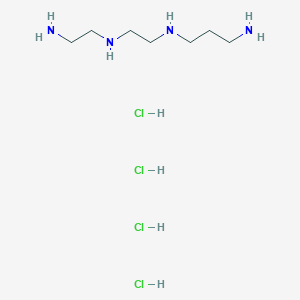
2-Chloro-3-(2-thiazolylcarbonyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related thiazolylcarbonyl pyridine derivatives involves complex reactions, starting from basic precursors like nicotinamide through processes such as Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis, demonstrating the compound's accessibility through multi-step synthetic routes. A notable method showcased the conversion of 6-dimethoxymethyl-1,2-dihydro-2-oxo-3-pyridinecarbonitrile into a thiazolyl-pyridine derivative using the Hantzsch and Shioiri methods, highlighting the versatility and complexity of its synthesis process (Zuo Hang-dong, 2010).
Molecular Structure Analysis
The molecular structure of compounds similar to 2-Chloro-3-(2-thiazolylcarbonyl)pyridine, such as various thiazolo[4,5-b]pyridine derivatives, has been elucidated through techniques like X-ray crystallography. These studies reveal the planarity of the molecules and the orientations of different substituents around the pyridine core, providing insights into the electronic and structural characteristics critical for their reactivity and properties (H. Lan, Min Zheng, Ye Wang, 2019).
Chemical Reactions and Properties
Thiazolylcarbonyl pyridines undergo various chemical reactions, including electrophilic substitution and reactions with cycloalkenes and cycloalkadienes, leading to diverse derivatives. These reactions are influenced by the structure of the alkene, the nature of the halogen, and reaction conditions, showcasing the compound's versatility in synthesizing novel organic structures (R. S. Ishigeev et al., 2020).
Physical Properties Analysis
The physical properties of thiazolylcarbonyl pyridines, including their solvate formations and crystal structures, have been detailed through various spectroscopic and crystallographic studies. These analyses provide valuable information on the compound's stability, solubility, and intermolecular interactions, critical for its application in synthesis and material science (N. Sivakumar et al., 2014).
Chemical Properties Analysis
Investigations into the chemical properties of thiazolylcarbonyl pyridines include studies on their electrochemical behavior, demonstrating high ionization potentials and good electron affinity. Such properties are essential for applications in electronic materials and chemical sensors, indicating the compound's potential beyond its role in synthesis (Chunxia Tan, Ru Feng, Xiaojun Peng, 2007).
科学的研究の応用
Photophysical Properties of Cyclopalladated Complexes
Research by Mancilha et al. (2011) explores the cyclopalladation of 4-aryl-2,1,3-benzothiadiazoles, leading to novel complexes with interesting photophysical properties. These complexes exhibit fluorescence in solution at room temperature, attributed to ligand and complex emissions. This study suggests the potential of structurally similar compounds, like 2-Chloro-3-(2-thiazolylcarbonyl)pyridine, in the development of new materials for photophysical applications (Mancilha et al., 2011).
Catalysts in Ethylene Polymerization
Hurtado et al. (2011) have synthesized new bis(azolylcarbonyl)pyridine chromium(III) complexes, demonstrating their effectiveness as catalysts in ethylene polymerization. The structural aspects and catalytic behavior of these complexes underline the importance of pyridine derivatives in catalysis, hinting at the potential utility of compounds like 2-Chloro-3-(2-thiazolylcarbonyl)pyridine in similar catalytic processes (Hurtado et al., 2011).
Regioselective Difunctionalization of Pyridines
Heinz et al. (2021) reported a regioselective 3,4-difunctionalization of 3-chloropyridines, providing a pathway to synthesize various 2,3,4-trisubstituted pyridines. This method, involving lithiation and treatment with Grignard reagents, showcases the reactivity of chloropyridines towards functionalization, suggesting potential synthetic applications for 2-Chloro-3-(2-thiazolylcarbonyl)pyridine in generating diverse pyridine-based structures (Heinz et al., 2021).
Synthesis and Antimicrobial Activity
Naganagowda and Petsom (2011) explored the synthesis and antimicrobial activity of new quinazolinone derivatives starting from 3-chloro-1-benzothiophene-2-carbonylchloride. Their work emphasizes the significance of chloro-substituted pyridine derivatives in developing compounds with potential antimicrobial properties, pointing towards possible research directions for 2-Chloro-3-(2-thiazolylcarbonyl)pyridine in the realm of medicinal chemistry (Naganagowda & Petsom, 2011).
Antimicrobial and Antioxidant Activities
Flefel et al. (2018) synthesized novel pyridine and fused pyridine derivatives, evaluating their antimicrobial and antioxidant activities. This study showcases the potential of pyridine-based compounds in pharmaceutical applications, suggesting areas where 2-Chloro-3-(2-thiazolylcarbonyl)pyridine could be explored for similar bioactive properties (Flefel et al., 2018).
特性
IUPAC Name |
(2-chloropyridin-3-yl)-(1,3-thiazol-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2OS/c10-8-6(2-1-3-11-8)7(13)9-12-4-5-14-9/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGOPOUPHASIJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)C2=NC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50632557 |
Source


|
| Record name | (2-Chloropyridin-3-yl)(1,3-thiazol-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50632557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(2-thiazolylcarbonyl)pyridine | |
CAS RN |
191220-43-6 |
Source


|
| Record name | (2-Chloropyridin-3-yl)(1,3-thiazol-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50632557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

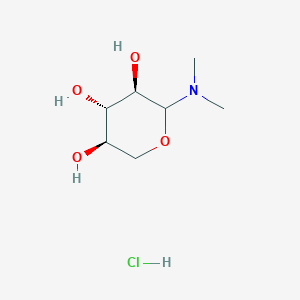
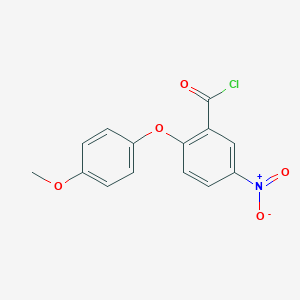
![4-[(4-Methylpyridin-2-yl)amino]-4-oxobutanoic acid](/img/structure/B70115.png)


